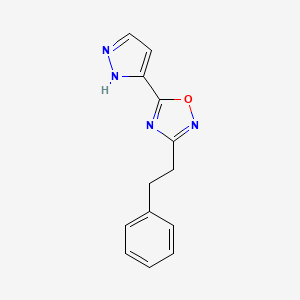![molecular formula C19H21BrO3 B4930555 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IBMPBO and is a derivative of benzaldehyde.
Mechanism of Action
The mechanism of action of IBMPBO is not well understood. However, studies have suggested that IBMPBO may act by inhibiting specific enzymes or proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
IBMPBO has been found to have various biochemical and physiological effects. In one study, IBMPBO was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. IBMPBO has also been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
IBMPBO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. IBMPBO is also stable under normal laboratory conditions. However, IBMPBO has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on IBMPBO. One area of interest is the development of new anticancer drugs based on IBMPBO. Another area of research is the synthesis of novel organic materials using IBMPBO as a building block. Additionally, further studies are needed to understand the mechanism of action of IBMPBO and its potential toxicity.
Synthesis Methods
The synthesis of IBMPBO involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Scientific Research Applications
IBMPBO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, IBMPBO has been investigated for its anticancer properties. In one study, IBMPBO was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In organic synthesis, IBMPBO has been used as a key intermediate in the synthesis of various biologically active compounds. In materials science, IBMPBO has been used as a building block for the synthesis of novel organic materials.
properties
IUPAC Name |
5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-13(2)17-6-4-14(3)10-19(17)23-9-8-22-18-7-5-16(20)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMQRGHEBALKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4930506.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)



![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)